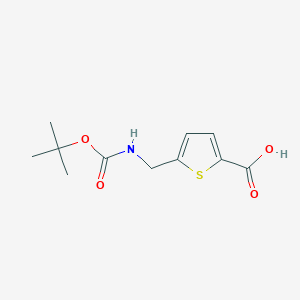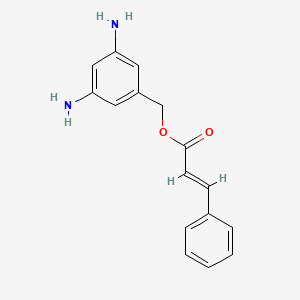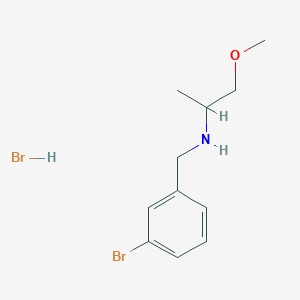
N-(3-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide
Übersicht
Beschreibung
N-(3-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, commonly known as NBNT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of 1-naphthalenamine and has a unique structure that makes it useful for a variety of research purposes.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
N-(3-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is part of a broader category of chemicals known as photosensitive protecting groups. These compounds are pivotal in synthetic chemistry for their ability to undergo cleavage upon exposure to light, thereby releasing protected functional groups in a controlled manner. The utility of such photosensitive groups, including derivatives of nitrobenzyl, in synthetic organic chemistry and drug development is profound, offering a promising avenue for future research and applications (Amit, Zehavi, & Patchornik, 1974).
Medicinal Chemistry
The compound’s framework is closely related to naphthalimide derivatives, which are recognized for their expansive potential in medicinal applications. Naphthalimides, featuring a naphthalene unit akin to that in N-(3-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, display a broad spectrum of biological activities. They interact with a variety of biological targets, showing potential as anticancer, antibacterial, antifungal, and antiviral agents, among others. Their large, π-deficient conjugated planar structures enable interactions with biological molecules, leading to significant interest in their development as drugs for various diseases (Gong, Addla, Lv, & Zhou, 2016).
Environmental Applications
The environmental impact of naphthalene and its derivatives, including N-(3-nitrobenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, is a critical area of study. Research into the removal of naphthalene from wastewaters has highlighted the effectiveness of various adsorbents, shedding light on methods to mitigate the environmental hazards posed by polycyclic aromatic hydrocarbons (PAHs) like naphthalene. Such studies underscore the importance of developing and optimizing techniques for the environmental management of hazardous pollutants (Alshabib, 2021).
Eigenschaften
IUPAC Name |
N-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c20-19(21)15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17;/h1-3,5-6,8-9,11,17-18H,4,7,10,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKATPMRLMTMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC(=CC=C3)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide | |
CAS RN |
1609400-35-2 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)




amine hydrobromide](/img/structure/B3244071.png)





